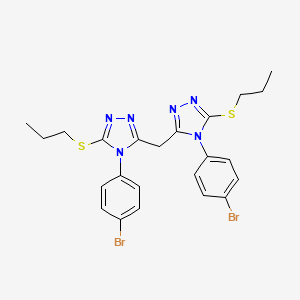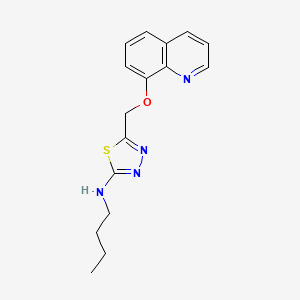
(R)-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a thiazole ring, and a nitrofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the nitrofuran moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thioamides, nitrofurans, and acylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The thiazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety can yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial effects. The thiazole ring can interact with enzymes and proteins, disrupting their function and contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid: Unique due to its combination of acetamido, thiazole, and nitrofuran groups.
2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid: Lacks the ®-configuration, which may affect its biological activity.
2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)butanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
The uniqueness of ®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid lies in its specific stereochemistry and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12N4O6S2 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[[2-amino-4-(5-nitrofuran-2-yl)-1,3-thiazol-5-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C12H12N4O6S2/c1-5(17)14-6(10(18)19)4-23-11-9(15-12(13)24-11)7-2-3-8(22-7)16(20)21/h2-3,6H,4H2,1H3,(H2,13,15)(H,14,17)(H,18,19)/t6-/m0/s1 |
InChI-Schlüssel |
RKJHCUHPROCAHQ-LURJTMIESA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=C(N=C(S1)N)C2=CC=C(O2)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=C(N=C(S1)N)C2=CC=C(O2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)


